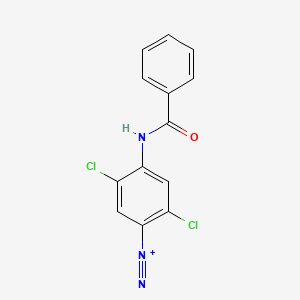
4-Benzamido-2,5-dichlorobenzene-1-diazonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzamido-2,5-dichlorobenzene-1-diazonium is a diazonium compound characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring substituted with benzamido and dichloro groups. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and other aromatic derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzamido-2,5-dichlorobenzene-1-diazonium typically involves the diazotization of 4-amino-2,5-dichlorobenzamide. The process begins with the nitration of 2,5-dichlorobenzoic acid to form 2,5-dichloro-4-nitrobenzoic acid, followed by reduction to 4-amino-2,5-dichlorobenzoic acid. This intermediate is then converted to 4-amino-2,5-dichlorobenzamide through an amide formation reaction. Finally, diazotization is carried out using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures to yield the diazonium salt .
Industrial Production Methods
Industrial production of diazonium compounds often involves similar synthetic routes but on a larger scale. The key steps include maintaining precise temperature control during diazotization to ensure the stability of the diazonium salt and using efficient purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
4-Benzamido-2,5-dichlorobenzene-1-diazonium undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride (CuCl), copper(I) bromide (CuBr), and copper(I) cyanide (CuCN) are commonly used reagents.
Azo Coupling: Phenols and aromatic amines in alkaline conditions are typical reagents.
Reduction: Sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) in acidic conditions.
Major Products Formed
Substitution: Aryl halides, aryl hydroxides, and aryl cyanides.
Coupling: Azo compounds.
Reduction: Aromatic amines.
科学的研究の応用
4-Benzamido-2,5-dichlorobenzene-1-diazonium has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in labeling and detection techniques due to its ability to form colored azo compounds.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
作用機序
The mechanism of action of 4-Benzamido-2,5-dichlorobenzene-1-diazonium primarily involves its diazonium group. The diazonium group is highly reactive and can undergo substitution reactions with various nucleophiles. In coupling reactions, the diazonium group reacts with electron-rich aromatic compounds to form azo bonds, resulting in the formation of azo dyes .
類似化合物との比較
Similar Compounds
Uniqueness
4-Benzamido-2,5-dichlorobenzene-1-diazonium is unique due to the presence of both benzamido and dichloro substituents, which influence its reactivity and stability. The dichloro groups enhance the electrophilicity of the diazonium group, making it more reactive in substitution and coupling reactions compared to its diethoxy and difluoro analogs .
特性
CAS番号 |
91458-39-8 |
|---|---|
分子式 |
C13H8Cl2N3O+ |
分子量 |
293.12 g/mol |
IUPAC名 |
4-benzamido-2,5-dichlorobenzenediazonium |
InChI |
InChI=1S/C13H7Cl2N3O/c14-9-7-12(18-16)10(15)6-11(9)17-13(19)8-4-2-1-3-5-8/h1-7H/p+1 |
InChIキー |
LJQGXEMMTXAUCA-UHFFFAOYSA-O |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)[N+]#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















